molecular formula C17H18BrNO2 B3755775 4-bromo-N-(2-butoxyphenyl)benzamide

4-bromo-N-(2-butoxyphenyl)benzamide

Cat. No.: B3755775
M. Wt: 348.2 g/mol
InChI Key: APMKDYODDXASKM-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-butoxyphenyl)benzamide is a benzamide derivative characterized by a brominated benzoyl group attached to a 2-butoxyphenylamine moiety via an amide linkage. These analogues share core structural features but differ in substituents, which influence their physicochemical properties, crystal packing, and biological activities .

Properties

IUPAC Name

4-bromo-N-(2-butoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-2-3-12-21-16-7-5-4-6-15(16)19-17(20)13-8-10-14(18)11-9-13/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMKDYODDXASKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Selected Benzamide Derivatives
Compound Substituent Dihedral Angles (°)* Hydrogen Bonding Patterns Crystal System Reference ID
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitro 73.97 (A), 25.42 (B)† N–H⋯O, C–H⋯O interactions Triclinic, P1
4-Bromo-N-(2-hydroxyphenyl)benzamide 2-Hydroxy 73.97 (hydroxyphenyl), 25.42 (bromophenyl) O–H⋯O, N–H⋯O, C–H⋯O Monoclinic, P21/c
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-Dimethoxy Not reported Not explicitly described Not reported
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Methoxy, 2-nitro Similar to nitrophenyl derivative Weaker hydrogen bonds vs. nitro analogue Triclinic, P1

*Dihedral angles between the central amide plane and aromatic rings.
†Two molecules (A and B) per asymmetric unit.

Key Observations :

  • Substituent Effects on Planarity : The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide introduces steric hindrance, resulting in two distinct molecules (A and B) in the asymmetric unit with dihedral angles of 73.97° and 25.42°, respectively . In contrast, the hydroxyl group in 4-bromo-N-(2-hydroxyphenyl)benzamide forms stronger O–H⋯O hydrogen bonds, stabilizing a single conformation with a dihedral angle of 73.97° between the amide plane and hydroxyphenyl ring .
  • Crystal Packing: The nitro derivative exhibits triclinic packing with N–H⋯O and C–H⋯O interactions, while the hydroxyl analogue adopts monoclinic symmetry dominated by O–H⋯O bonds .

Spectroscopic Comparisons

Table 2: FT-IR Spectral Features of Benzamide Derivatives
Compound Key Peaks (cm⁻¹) Functional Groups Identified Reference ID
4-Bromo-N-(2-nitrophenyl)benzamide ~1670 (C=O), ~1520 (N–O) Amide C=O, Nitro N–O stretching
4-Bromo-N-(dimethylcarbamothioyl)benzamide ~1670 (C=O), ~1250 (C=S) Amide C=O, Thiourea C=S stretching
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide ~1668 (C=O), ~1230 (C–O) Amide C=O, Methoxy C–O stretching

Key Observations :

  • The amide C=O stretch (~1660–1670 cm⁻¹) is consistent across derivatives, confirming the core benzamide structure .
  • Substituent-specific peaks, such as N–O stretches (~1520 cm⁻¹) in nitro derivatives and C=S stretches (~1250 cm⁻¹) in thiourea analogues, highlight functional group diversity .

Key Observations :

  • Substituent-Driven Activity : The 3,5-dimethoxyphenyl derivative (C9) demonstrates potent anticancer activity due to FGFR1 inhibition, attributed to electron-donating methoxy groups enhancing binding affinity . In contrast, the hydroxyl-substituted analogue shows broader antimicrobial effects .
  • Hybrid Structures : TAS1553, a benzamide-sulfonamide hybrid, exhibits antitumor activity via ribonucleotide reductase inhibition, underscoring the impact of structural hybridization on target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(2-butoxyphenyl)benzamide
Reactant of Route 2
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4-bromo-N-(2-butoxyphenyl)benzamide

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